2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15342037
InChI: InChI=1S/C20H18BrN3O4S2/c1-12-3-6-15(9-13(12)2)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)16-7-4-14(21)5-8-16/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
SMILES:
Molecular Formula: C20H18BrN3O4S2
Molecular Weight: 508.4 g/mol

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC15342037

Molecular Formula: C20H18BrN3O4S2

Molecular Weight: 508.4 g/mol

* For research use only. Not for human or veterinary use.

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide -

Specification

Molecular Formula C20H18BrN3O4S2
Molecular Weight 508.4 g/mol
IUPAC Name 2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C20H18BrN3O4S2/c1-12-3-6-15(9-13(12)2)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)16-7-4-14(21)5-8-16/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Standard InChI Key DEUSVPYTQSGOBO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C

Introduction

The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It belongs to the class of sulfonamides and pyrimidine derivatives, which are known for their diverse biological activities. This compound's unique structure, featuring a bromophenyl group, a dihydropyrimidine core, and an acetamide functional group, allows it to interact with various biological targets, making it a subject of interest for further investigation.

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step synthetic routes. The process begins with the preparation of key intermediates, including the bromophenyl sulfonamide and the dihydropyrimidine derivative. These reactions require specific conditions such as controlled temperatures, inert atmospheres, and various solvents to achieve optimal yields.

StepReaction ConditionsReagents
1. Preparation of IntermediatesInert atmosphere, controlled temperatureBromophenyl sulfonamide, dihydropyrimidine derivative
2. Coupling ReactionPresence of catalysts, specific solventsCoupling agents (e.g., EDCI)
3. Final Product FormationPurification under inert conditionsSolvents for recrystallization

Mechanism of Action and Biological Activity

Compounds with similar structures exhibit diverse biological activities, including potential anti-cancer properties through mechanisms involving apoptosis induction and cell cycle arrest. The mechanism of action for 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide likely involves interaction with specific biological targets, such as enzymes or receptors.

Applications and Future Research Directions

The applications of this compound are diverse, with potential uses in drug development and biochemical research. Further studies are needed to fully explore its therapeutic potential, including in-depth investigations into its anti-cancer properties and metabolic stability.

Application AreaPotential Use
Drug DevelopmentPotential therapeutic agent
Biochemical ResearchTool for studying biological interactions

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